(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a cyclopropyl group and a dimethylamino-cyclohexyl moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylamine and 2-dimethylamino-cyclohexanone.
Formation of Intermediate: The cyclopropylamine reacts with 2-dimethylamino-cyclohexanone under acidic or basic conditions to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Amidation: The final step involves the amidation of the amine with a suitable carboxylic acid derivative, such as propionyl chloride, to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions and catalysts to enhance yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogenating agents to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The cyclopropyl and dimethylamino-cyclohexyl groups play a crucial role in its binding affinity and selectivity towards target molecules.
Comparison with Similar Compounds
Similar Compounds
- (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-acetamide
- (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-butyramide
- (S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-valeramide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-dimethylamino-cyclohexyl)-propionamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the dimethylamino-cyclohexyl moiety contributes to its solubility and interaction with target molecules.
Properties
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[2-(dimethylamino)cyclohexyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O/c1-10(15)14(18)17(11-8-9-11)13-7-5-4-6-12(13)16(2)3/h10-13H,4-9,15H2,1-3H3/t10-,12?,13?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSWXCGPEACWUEZ-PKSQDBQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(C1CC1)C2CCCCC2N(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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